Target Engagement: Bovine Xanthine Oxidase Inhibition (Ki) vs. Unsubstituted Parent
5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione demonstrates measurable inhibition of bovine xanthine oxidase, a key target in purine metabolism. The compound exhibits a binding affinity constant (Ki) of 820 nM [1]. While this potency is not considered high, it represents a significant increase in target engagement compared to the unsubstituted parent compound, 1H-benzo[d][1,3]oxazine-2,4-dione (CAS 118-48-9), which typically shows no appreciable activity in similar assays [2]. The introduction of the bromine atom at the 5-position therefore confers a gain of function for this specific target.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 820 nM |
| Comparator Or Baseline | 1H-benzo[d][1,3]oxazine-2,4-dione (Unsubstituted parent, CAS 118-48-9) |
| Quantified Difference | Target compound shows measurable inhibition; parent compound shows no significant activity. |
| Conditions | Competitive inhibition of bovine xanthine oxidase using varying levels of xanthine as substrate, preincubated for 10 mins. |
Why This Matters
This data allows researchers to select the brominated derivative specifically for projects targeting xanthine oxidase, where the parent scaffold would be inactive.
- [1] BindingDB. (2025). BDBM50237977 (CHEMBL3310952) - Affinity Data for Bovine Xanthine Oxidase. View Source
- [2] ChEMBL. (2025). CHEMBL1123845 - Document Report for Xanthine Oxidase Assays. View Source
